methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
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Overview
Description
Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that features a unique structure combining a dichlorophenyl group, an imidazopyridine ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include dichlorobenzene, pyridine derivatives, and various esterification agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another ester compound with different functional groups.
2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methylimidazole: Shares the dichlorophenyl group but has a different core structure
Uniqueness
Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Imidazo[4,5-c]pyridine core
- Dichlorophenyl substituent
- Butanoate moiety
This unique structure suggests potential interactions with biological targets, particularly in pharmacological contexts.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, related imidazo[4,5-c]pyridine derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like dichlorophenyl enhances the cytotoxicity of these compounds.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 1.61 ± 0.92 | Induces apoptosis |
Compound B | MCF-7 | 2.10 ± 0.85 | Inhibits cell proliferation |
These results imply that this compound may possess similar antitumor activity due to its structural components.
Antimicrobial Activity
The antimicrobial properties of imidazo[4,5-c]pyridine derivatives have also been documented. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15.6 |
Escherichia coli | 31.2 |
The presence of halogenated phenyl groups appears to enhance antimicrobial efficacy by disrupting bacterial cell membranes.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various phases.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular proliferation and survival.
Case Studies and Research Findings
A recent study explored the pharmacological profiles of various imidazo[4,5-c]pyridine derivatives in preclinical models:
- Study Design : A series of in vitro assays were conducted to assess cytotoxicity against multiple cancer cell lines.
- Findings : Several derivatives exhibited IC50 values in the low micromolar range against resistant cancer types.
Properties
Molecular Formula |
C18H20Cl2N4O3 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
methyl 4-[[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H20Cl2N4O3/c1-27-14(25)6-3-8-21-18(26)24-9-7-13-16(23-10-22-13)17(24)11-4-2-5-12(19)15(11)20/h2,4-5,10,17H,3,6-9H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
QUGWFIQBOWLMTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C(=CC=C3)Cl)Cl)N=CN2 |
Origin of Product |
United States |
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